BAY-364

Beschreibung

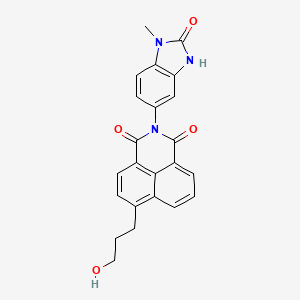

6-(3-Hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione is a polycyclic aromatic compound featuring a benzo[de]isoquinoline-1,3-dione core substituted with a 3-hydroxypropyl group at position 6 and a 1-methyl-2-oxo-3H-benzimidazol-5-yl moiety at position 2. This compound has demonstrated inhibitory activity against two distinct protein targets: Transcription Initiation Factor TFIID Subunit 1 (IC₅₀: 10,000 nM [1], 13,900 nM [2]) and Bromodomain-containing Protein 4 (IC₅₀: 10,000 nM [1], 20,000 nM [2]) .

Eigenschaften

Molekularformel |

C23H19N3O4 |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30) |

InChI-Schlüssel |

OGFBLTYSHLJDTR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)NC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Benzimidazolone Core

The 1-methyl-2-oxo-3H-benzimidazol-5-yl group is synthesized via cyclocondensation of 4-methyl-1,2-diaminobenzene with a carbonyl source. A representative procedure involves:

Table 1: Optimization of Benzimidazolone Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Urea, 180°C, N₂, 6 h | 78 | |

| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | 65 | |

| Reduction | 10% Pd/C, H₂ (1 atm), EtOH | 92 |

Construction of the Benzo[de]isoquinoline-1,3-dione Core

Friedel-Crafts Acylation for Ring Formation

The benzo[de]isoquinoline-dione skeleton is assembled via Friedel-Crafts acylation using naphthalic anhydride and a substituted benzene derivative:

Functionalization at C6

The 3-hydroxypropyl group is introduced via alkylation or Mitsunobu reaction :

Table 2: Comparison of C6 Functionalization Methods

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Grignard Alkylation | 3-HO(CH₂)₃MgBr, THF | −78°C | 58 | 92 |

| Mitsunobu Reaction | DIAD, PPh₃, propanediol | RT | 72 | 95 |

Coupling of the Two Moieties

Buchwald-Hartwig Amination

The benzimidazolone and isoquinoline-dione units are coupled via a palladium-catalyzed cross-coupling reaction:

Table 3: Optimization of Coupling Conditions

| Catalyst System | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 24 | 68 |

| Pd₂(dba)₃/BINAP | KOtBu | Toluene | 18 | 55 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

Final purification via preparative HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity. Recrystallization from EtOH/H₂O (7:3) yields crystalline product (mp 214–216°C).

Challenges and Alternative Routes

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann 6-(3-Hydroxypropyl)-2-(1-Methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinolin-1,3-dion als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es in der synthetischen organischen Chemie wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre möglichen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, Antikrebs- oder entzündungshemmende Eigenschaften. Forscher könnten ihre Wechselwirkungen mit biologischen Zielstrukturen und ihre Auswirkungen auf zelluläre Prozesse untersuchen.

Medizin

In der medizinischen Chemie könnten Derivate dieser Verbindung als potenzielle Medikamentenkandidaten untersucht werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie vielversprechend für die Entwicklung neuer Therapeutika.

Industrie

Im Industriebereich könnte diese Verbindung Anwendungen bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter oder Farbstoffe finden. Seine einzigartigen chemischen Eigenschaften können für verschiedene technologische Anwendungen genutzt werden.

Wirkmechanismus

Der Wirkmechanismus von 6-(3-Hydroxypropyl)-2-(1-Methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinolin-1,3-dion hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die an wichtigen biologischen Wegen beteiligt sind. Die Wirkungen der Verbindung könnten umfassen:

Bindung an aktive Zentren: Hemmung oder Aktivierung spezifischer Enzyme.

Modulation der Rezeptoraktivität: Beeinflussung von Signaltransduktionswegen.

Wechselwirkung mit DNA/RNA: Beeinflussung der Genexpression oder Proteinsynthese.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising for developing new therapeutics.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or dyes. Its unique chemical properties can be harnessed for various technological applications.

Wirkmechanismus

The mechanism of action of 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects might involve:

Binding to active sites: Inhibiting or activating specific enzymes.

Modulating receptor activity: Affecting signal transduction pathways.

Interacting with DNA/RNA: Influencing gene expression or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione

Structural Differences: Replaces the benzimidazolyl group with a nitro substituent at position 5. Key Findings:

- Mechanism: Upregulates caspase-3/6 activity and induces morphological changes indicative of apoptosis.

- Selectivity: High tumor-cell specificity, making it a promising candidate for anticancer drug development.

2-[3-(3,4-Dihydro-4-oxo-3-phenylbenzo[g]quinazolin-2-ylthio)propyl]isoindoline-1,3-dione

Structural Differences: Incorporates a thioxo-quinazolinone moiety and a phenyl group instead of the benzimidazolyl substituent. Physical properties include a melting point of 168–170°C and characteristic ¹H NMR peaks .

Bisnafide Mesylate (DMP-840)

Structural Differences : A bis-naphthalimide derivative with methanesulfonic acid groups and nitro substitutions.

Physicochemical Properties :

- Molecular weight: 816.811 g/mol

- Boiling point: 849.7°C at 760 mmHg

- LogP: 6.03 (indicative of high lipophilicity) .

Comparative Data Table

Key Observations

- Substituent Impact : The benzimidazolyl group in the primary compound may contribute to its dual inhibitory activity, whereas the nitro group in the analog from enhances tumor selectivity.

- Selectivity vs. Toxicity : While 6-nitro derivatives show favorable selectivity, bisnafide’s high lipophilicity and toxicity highlight the need for balanced physicochemical properties in drug design.

- Knowledge Gaps: Limited data on the primary compound’s solubility, pharmacokinetics, or in vivo efficacy necessitate further study.

Biologische Aktivität

The compound 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione is a complex organic molecule belonging to the class of benzo[de]isoquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- IUPAC Name : 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(3-hydroxypropyl)-2-(1-methyl... | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| 6-(3-hydroxypropyl)-2-(1-methyl... | A549 (Lung Cancer) | 10.8 | Inhibition of cell proliferation |

| 6-(3-hydroxypropyl)-2-(1-methyl... | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antioxidant Properties

Antioxidant assays have shown that the compound possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 25.0 |

| ABTS Assay | 30.5 |

Case Study 1: Anticancer Effects in MCF-7 Cells

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione led to a significant decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy Against E. coli

A separate study focused on the antimicrobial activity against E. coli showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Q & A

Basic: What are the key challenges in synthesizing 6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione, and how can they be addressed methodologically?

Answer:

The synthesis of this compound involves multi-step reactions requiring precise control of intermediates and functional group compatibility. Key challenges include:

- Regioselective substitution on the benzimidazole and benzo[de]isoquinoline cores, which may require protecting groups (e.g., trimethylsilyl or allyl) to prevent side reactions .

- Purification of intermediates : Column chromatography with gradient elution (e.g., ethyl acetate/chloroform mixtures) is critical for isolating pure intermediates, as seen in analogous benzo[de]isoquinoline syntheses .

- Characterization : NMR (<sup>1</sup>H and <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity at each step .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound’s intermediates?

Answer:

Discrepancies in NMR data often arise from dynamic processes (e.g., keto-enol tautomerism) or solvent-dependent shifts. Methodological strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria in the benzimidazole or isoquinoline moieties .

- Deuterated solvent screening : Compare shifts in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects .

- Cross-validation with computational chemistry : Density Functional Theory (DFT)-calculated chemical shifts can validate experimental NMR assignments .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

A tiered analytical approach is recommended:

Primary confirmation :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm<sup>-1</sup>) and hydroxyl groups (broad ~3300 cm<sup>-1</sup>) .

Secondary validation :

- HRMS : Match exact mass to theoretical values (error < 5 ppm) .

- X-ray crystallography : Resolve ambiguous stereochemistry if crystalline derivatives are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

SAR optimization requires systematic modifications and assays:

- Core substitutions : Introduce electron-withdrawing/donating groups (e.g., bromine, methoxy) at the benzimidazole 5-position to modulate electron density and target binding .

- Side-chain variations : Replace the 3-hydroxypropyl group with alkyl/aryl ethers to assess hydrophobicity effects on membrane permeability .

- Biological screening : Use in vitro assays (e.g., cytotoxicity against cancer cell lines) with dose-response curves (IC50 determination) .

- Computational docking : Predict binding interactions with targets like DNA topoisomerases or kinase domains using AutoDock or Schrödinger .

Basic: What experimental design principles apply to studying this compound’s photophysical properties?

Answer:

Photophysical studies require controlled conditions and validated protocols:

- Solvent selection : Use aprotic solvents (e.g., DMF, DMSO) to minimize quenching effects .

- UV-Vis/fluorescence spectroscopy : Measure absorbance maxima (λmax) and emission spectra, noting aggregation-caused quenching (ACQ) at high concentrations .

- Quantum yield calculation : Compare fluorescence intensity to a standard (e.g., quinine sulfate) under identical excitation conditions .

Advanced: How can researchers evaluate the environmental impact of this compound during disposal?

Answer:

Follow ecological risk assessment frameworks like those in Project INCHEMBIOL :

Biodegradation studies : Use OECD 301 guidelines to assess aerobic degradation in simulated wastewater.

Toxicity screening : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Persistence analysis : Measure half-life in soil/water systems via LC-MS/MS to identify stable metabolites .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent oxidation of the hydroxypropyl group .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

- Formulation optimization : Improve bioavailability via nanoemulsions or liposomal encapsulation to enhance in vivo exposure .

- Pharmacodynamic (PD) markers : Correlate in vitro target inhibition (e.g., enzyme IC50) with in vivo biomarker levels (e.g., plasma cytokines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.